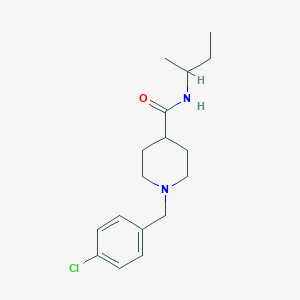
N-(sec-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(sec-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a selective antagonist of the nociceptin/orphanin FQ (NOP) receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including anxiety, depression, and drug addiction.
Mecanismo De Acción
N-(sec-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It is involved in various physiological processes, including pain perception, stress response, and reward processing. By blocking the NOP receptor, this compound modulates these physiological processes and produces its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of stress hormones, such as corticotropin-releasing hormone and adrenocorticotropic hormone, in response to stress. Additionally, this compound has been found to increase the release of dopamine in the brain, which is involved in reward processing. These effects are consistent with the anxiolytic, antidepressant, and anti-addictive effects of this compound observed in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a selective antagonist of the NOP receptor, which allows for the specific modulation of physiological processes that are regulated by this receptor. Additionally, this compound has been extensively studied in animal models, which provides a strong foundation for future research. However, there are also limitations to the use of this compound in lab experiments. For example, its effects may differ in humans compared to animals, and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for research on N-(sec-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide. One direction is to further investigate its therapeutic potential in human clinical trials. Another direction is to explore the mechanisms underlying its effects on stress response, reward processing, and other physiological processes. Additionally, further research is needed to determine the long-term safety and efficacy of this compound. Finally, there is a need for the development of more selective and potent NOP receptor antagonists to further explore the role of this receptor in various diseases.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been found to reduce drug-seeking behavior in animal models of drug addiction. These findings suggest that this compound may be a promising drug candidate for the treatment of anxiety, depression, and drug addiction in humans.
Propiedades
IUPAC Name |
N-butan-2-yl-1-[(4-chlorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-3-13(2)19-17(21)15-8-10-20(11-9-15)12-14-4-6-16(18)7-5-14/h4-7,13,15H,3,8-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBOOYXLWIZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




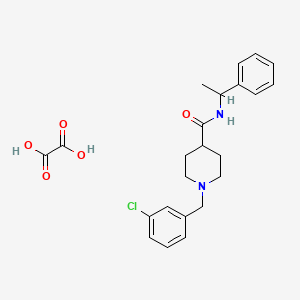


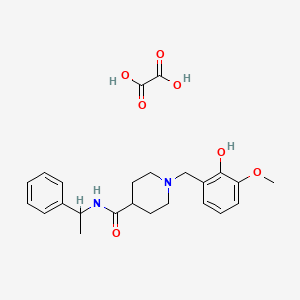
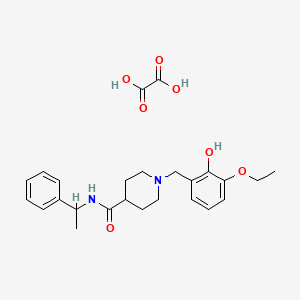

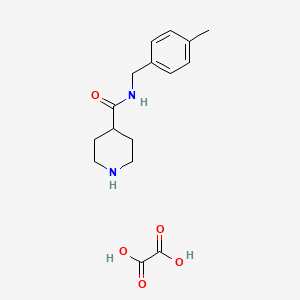
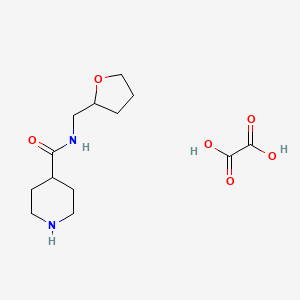
![1-(2-furylmethyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B3951491.png)

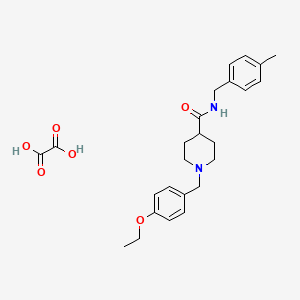

![1-ethyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3951525.png)